thiophene-2,4-dicarboxylic acid

描述

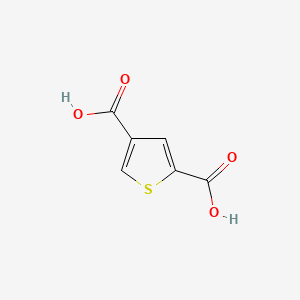

thiophene-2,4-dicarboxylic acid is an organic compound with the molecular formula C6H4O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 4 positions of the thiophene ring. It is used in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: thiophene-2,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of thiophene with carbon dioxide in the presence of a catalyst. Another method includes the oxidation of thiophene-2,4-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, 2,4-thiophenedicarboxylic acid is often produced via the chlorination of adipic acid using thionyl chloride, followed by cyclization and oxidation steps . This method is favored for its efficiency and scalability.

化学反应分析

Key Reactions

2.1 Ullmann Coupling

Thiophene-2,4-dicarboxylic acid acts as a substrate in Ullmann coupling reactions. Copper(I) thiophene-2-carboxylate, derived from the acid, catalyzes cross-couplings of aryl halides with thiols or amines .

2.2 Michael Addition

The carboxylic acid groups enable nucleophilic attacks. For example, this compound undergoes Michael addition with α,β-unsaturated ketones, forming fused heterocycles .

2.3 Photochromic Derivatives

Thioacid-functionalized derivatives (e.g., thioacid-substituted diarylethenes) exhibit reversible photochromism. UV/vis spectroscopy confirms transitions between open and closed forms .

Crystallographic Insights

The crystal structure of 4-nitro-thiophene-2-carboxylic acid (analogous to this compound) shows planar molecular geometry with intermolecular hydrogen bonding. This structural rigidity influences reactivity in coupling reactions .

Reaction Mechanisms

5.1 Acid-Catalyzed Hydroxylation

Peracid oxidation of this compound involves:

-

Protonation of the sulfur atom.

-

Nucleophilic attack by the peracid at the 2-position.

-

Formation of a cationic intermediate and 1,2-hydride shift .

5.2 Decarboxylation Pathways

Decarboxylation proceeds via:

-

Formation of a six-membered cyclic transition state.

Experimental Data

| Reaction | Reagent | Yield | Citation |

|---|---|---|---|

| Synthesis from 2,4-dimethylthiophene | KMnO₄, H₂SO₄, rt | 65% | |

| Decarboxylation | Ag₂CO₃, AcOH, DMSO, rt | 85% | |

| Ullmann Coupling | CuI, K₂CO₃, DMF, 80°C | 78% |

科学研究应用

Medicinal Chemistry

Pharmacological Properties

Thiophene derivatives have been extensively studied for their biological activities. The thiophene ring system is known for its electron-rich characteristics and bioisosteric properties, making it a valuable pharmacophore in drug discovery. Research indicates that thiophene-2,4-dicarboxylic acid and its derivatives are involved in the development of various therapeutic agents.

- Anti-inflammatory Agents : Compounds derived from this compound have shown efficacy in treating inflammatory conditions by targeting cyclooxygenases and lipoxygenases .

- Anticancer Drugs : Thiophene-based drugs are being explored for their potential to inhibit kinases involved in cancer progression. For instance, certain derivatives have demonstrated activity against specific cancer cell lines .

Case Study: Drug Development

A study highlighted the synthesis of thiophene-based compounds that exhibited promising results in preclinical models for inflammatory diseases. The compounds were shown to effectively reduce inflammation markers and improve clinical outcomes .

Material Science

Coordination Polymers

this compound serves as an essential building block for the synthesis of coordination polymers. These materials are characterized by their unique structural properties and potential applications in gas storage, catalysis, and sensing.

- Synthesis of Coordination Polymers : The compound can form diverse coordination networks with various metal ions, leading to new materials with tailored properties .

- Self-Assembly Properties : Research has demonstrated that this compound can be incorporated into self-assembled structures that exhibit interesting physical and thermal properties .

Data Table: Properties of Coordination Polymers

| Polymer Type | Metal Ion | Coordination Geometry | Notable Properties |

|---|---|---|---|

| Cobalt(II) Thiophenedicarboxylate | Co(II) | Octahedral | High thermal stability |

| Lanthanide Coordination Polymer | Tb(III) | Trigonal bipyramidal | Luminescent properties |

| Zinc Coordination Polymer | Zn(II) | Tetrahedral | Gas adsorption capabilities |

Agricultural Chemistry

Fluorescent Whitening Agents

this compound is used as an intermediate in the production of fluorescent whitening agents. These agents enhance the brightness of textiles and papers by absorbing ultraviolet light and re-emitting it as visible light.

- Industrial Applications : The compound is synthesized on a large scale for use in various commercial products, including detergents and paper products .

- Environmental Impact Studies : Recent studies have evaluated the environmental safety of these compounds, focusing on their biodegradability and potential toxic effects on aquatic life .

Environmental Applications

Photochromic Systems

Thiophene derivatives have been utilized in developing photochromic systems that change color upon exposure to light. These systems have applications in sensors and smart materials.

作用机制

The mechanism of action of 2,4-thiophenedicarboxylic acid varies depending on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its carboxylate groups to form stable complexes . In biological systems, its mechanism of action is related to its ability to interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways .

相似化合物的比较

2,5-Thiophenedicarboxylic acid: Similar in structure but with carboxylic acid groups at the 2 and 5 positions.

3,4-Thiophenedicarboxylic acid: Carboxylic acid groups at the 3 and 4 positions.

2,3-Thiophenedicarboxylic acid: Carboxylic acid groups at the 2 and 3 positions.

Uniqueness: thiophene-2,4-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its reactivity and the types of complexes it can form. This positional isomerism allows for distinct chemical behavior compared to its analogs .

生物活性

Thiophene-2,4-dicarboxylic acid (TDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

TDCA can be synthesized through various methods, including cyclization reactions involving thiophene derivatives. The process typically involves the use of reagents such as phosphorus pentasulfide and dry toluene under reflux conditions. This method allows for the efficient formation of the dicarboxylic acid structure, which is crucial for its biological activity .

Antimicrobial Properties

TDCA and its derivatives have been investigated for their antimicrobial properties against various pathogens. Research indicates that thiophene-based compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiophene derivatives demonstrate potent inhibition against methicillin-resistant Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TDCA derivative 1 | Staphylococcus aureus | 2-4 µg/ml |

| TDCA derivative 2 | Escherichia coli | 8-16 µg/ml |

| TDCA derivative 3 | Clostridium difficile | 4-8 µg/ml |

| TDCA derivative 4 | Candida albicans | 16-32 µg/ml |

Anticancer Activity

In addition to antimicrobial effects, TDCA has shown promise in anticancer research. Studies involving thiophene derivatives have reported significant cytotoxicity against various cancer cell lines, including prostate cancer cells (PC-3). The structure-activity relationship (SAR) studies suggest that modifications on the thiophene ring can enhance anticancer potency .

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| TDCA derivative A | PC-3 (Prostate Cancer) | 15 |

| TDCA derivative B | MCF-7 (Breast Cancer) | 20 |

| TDCA derivative C | HeLa (Cervical Cancer) | 25 |

The biological activity of TDCA is attributed to its ability to interact with specific molecular targets. For example, thiophene derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAO), a flavoenzyme implicated in various neurological disorders. Molecular dynamics simulations have revealed that these compounds bind effectively to the active site of DAO, leading to significant inhibition .

Case Studies

- Antimicrobial Efficacy : A recent study synthesized a series of thiophene-based heterocycles and evaluated their antimicrobial activity using the broth microdilution method. The findings indicated that certain derivatives exhibited remarkable activity against C. difficile, highlighting their potential as targeted antibiotics .

- Anticancer Potential : Another investigation focused on the anticancer properties of TDCA derivatives against prostate cancer cells. The results demonstrated that specific modifications to the thiophene structure significantly enhanced cytotoxic effects, suggesting a pathway for developing new anticancer agents .

属性

IUPAC Name |

thiophene-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBBDSGVPGCWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957568 | |

| Record name | Thiophene-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36157-39-8 | |

| Record name | 2,4-Thiophenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Thiophenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Thiophenedicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS269BLN3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of 2,4-thiophenedicarboxylic acid and its derivatives?

A1: 2,4-Thiophenedicarboxylic acid serves as a versatile building block for synthesizing diverse polycyclic aromatic compounds. Research demonstrates its utility in creating:

- Fused thiophene systems: Derivatives of 2,4-thiophenedicarboxylic acid can undergo ring-closure reactions to form various fused thiophene systems. These include indenothiophenes , phenaleno[b]thiophenes , and cyclopentathiophenes . The specific ring system formed depends on the substituents present on the thiophene ring and the reaction conditions.

- Thieno[2,3-d]pyrimidine derivatives: Isothiocyanato derivatives of 2,4-thiophenedicarboxylic acid can be used to synthesize thieno[2,3-d]pyrimidine derivatives, which have shown potential as radioprotective and anticancer agents .

Q2: How does the position of substituents on the 2,4-thiophenedicarboxylic acid scaffold influence the outcome of ring-closure reactions?

A2: The position of substituents significantly impacts the regioselectivity of ring-closure reactions.

- Identical functional groups at positions 2 and 4: These typically lead to the formation of indeno[1,2-c]thiophene systems .

- More reactive functional groups at position 5: These favor the formation of indeno[2,1-b]thiophene systems .

Q3: What spectroscopic techniques are helpful in characterizing the structure of compounds derived from 2,4-thiophenedicarboxylic acid?

A3: Researchers utilize a combination of spectroscopic methods to confirm the structure of synthesized compounds:

- 1H-NMR spectroscopy: This technique is crucial in identifying the specific isomers formed during ring-closure reactions. The deshielding effect of carbonyl groups on neighboring protons provides valuable information about the relative positions of the fused rings , , .

- UV/Vis spectroscopy: This method helps differentiate between isomers based on the anellation side of the thiophene ring .

- IR spectroscopy and mass spectrometry: These techniques provide further structural confirmation and information about functional groups present in the synthesized compounds .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。